
Technical Guide: Sourcing and Commercial
Availability of 2-(2-Chlorophenyl)nicotinonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Compound of Interest

Compound Name: 2-(2-Chlorophenyl)nicotinonitrile

CAS No.: 870064-86-1

Cat. No.: B3291174 Get Quote

Executive Summary
2-(2-Chlorophenyl)nicotinonitrile (also known as 2-(2-chlorophenyl)pyridine-3-carbonitrile) is

a critical biaryl scaffold. Unlike commodity chemicals, this compound typically occupies the

"made-to-order" or "lead-time" category in the commercial landscape. It serves as a precursor

for fused ring systems (e.g., benzo[h]quinolines) and is a structural analog to key intermediates

used in succinate dehydrogenase inhibitor (SDHI) fungicides.

This guide provides a self-validating roadmap for sourcing this compound, verifying its identity,

and understanding its synthesis to anticipate impurity profiles.

Chemical Identity & Technical Profile
Before initiating procurement, the chemical identity must be unequivocally established to avoid

isomer confusion (e.g., distinguishing from the 4-chlorophenyl or 6-chlorophenyl isomers).
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Parameter Specification

Chemical Name 2-(2-Chlorophenyl)nicotinonitrile

IUPAC Name 2-(2-chlorophenyl)pyridine-3-carbonitrile

Molecular Formula C₁₂H₇ClN₂

Molecular Weight 214.65 g/mol

Core Structure
3-Cyanopyridine substituted at position 2 with a

2-chlorophenyl ring

Key Functional Groups
Nitrile (–CN), Aryl Chloride (–Cl), Pyridine

Nitrogen

Solubility
Soluble in DMSO, DMF, DCM; sparingly soluble

in water

Physical State Off-white to pale yellow solid (typically)

Structural Visualization
The following diagram illustrates the core connectivity and potential reactive sites for

downstream derivatization (e.g., nitrile hydrolysis or cyclization).
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Figure 1: Functional connectivity of 2-(2-Chlorophenyl)nicotinonitrile. The steric clash

between the nitrile and the ortho-chloride induces a twisted biaryl conformation.

Commercial Availability & Sourcing Strategy
Market Status

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 2 / 7 Tech Support

https://www.benchchem.com/product/b3291174?utm_src=pdf-body-img
https://www.benchchem.com/product/b3291174?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3291174?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


This compound is not a high-volume commodity. It is primarily available through:

Catalog Aggregators: Vendors who list virtual inventories (lead time 2–4 weeks).

Custom Synthesis: CROs that synthesize it on demand (lead time 4–6 weeks).

Tiered Supplier Analysis
Researchers should approach sourcing using a tiered strategy to balance cost vs. speed.

Supplier Tier
Representative
Vendors

Availability Status Recommended Use

Tier 1: Stock
Enamine,

ChemSpace, MolPort

Occasional Stock /

Fast Lead

Small scale (mg to g)

for R&D screening.

Tier 2: Catalog
Combi-Blocks,

ApoBlocks, Ambeed
2-3 Week Lead Time Scale-up (10g - 100g).

Tier 3: Custom
WuXi AppTec,

Pharmaron, Syngene
Make-to-Order

Bulk (>1kg) or GMP

requirements.

Procurement Directive
Do not rely on the CAS number alone. The CAS 13019-38-0 is occasionally misindexed in

databases.

Action: Always search by Structure (SMILES) or Chemical Name.

SMILES String:N#Cc1cccnc1-c1ccccc1Cl

InChIKey: Verify with vendor (e.g., WYEMLYFITZORAB - Note: Verify specific isomer key).

Synthesis & Impurity Profiling (Expertise Pillar)
Understanding the synthesis is mandatory for quality control. The commercial route almost

exclusively utilizes a Suzuki-Miyaura cross-coupling. This dictates the impurity profile you must

screen for.
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The Synthetic Route
The reaction couples 2-chloronicotinonitrile with 2-chlorophenylboronic acid.

2-Chloronicotinonitrile
(CAS 6602-54-6)

Pd(PPh3)4 or Pd(dppf)Cl2
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Figure 2: Primary synthetic pathway and associated impurity risks. Palladium residues and

homocoupling byproducts are the primary quality concerns.

Critical Quality Attributes (CQA)
When receiving a batch, the Certificate of Analysis (CoA) must be validated against these risks:

Palladium Content: If used for biological screening, residual Pd must be <10 ppm.

Regioisomers: Ensure the coupling occurred at the C2 position (verify via 1H-NMR).

Unreacted Halide: 2-Chloronicotinonitrile is electrophilic and can react with biological

nucleophiles (false positives in assays).

Quality Assurance Protocols
To validate the material received from a vendor, use the following analytical method. This

protocol is designed to separate the product from its likely synthetic precursors.

HPLC Method (Reverse Phase)[2][3]
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 100 mm, 3.5 µm.

Mobile Phase A: 0.1% Formic Acid in Water.
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Mobile Phase B: Acetonitrile.[1]

Gradient: 5% B to 95% B over 10 minutes.

Flow Rate: 1.0 mL/min.[1][2]

Detection: UV at 254 nm (aromatic) and 220 nm (amide/nitrile absorption).

Expected Retention: The target compound is lipophilic (LogP ~2.5 - 3.0) and will elute late in

the gradient, after the more polar boronic acid and nicotinonitrile precursors.

1H-NMR Validation (DMSO-d6, 400 MHz)
Look for the characteristic splitting pattern:

Pyridine Ring: 3 protons. The C6-H is typically a doublet of doublets (dd) further downfield

(~8.8 ppm).

Phenyl Ring: 4 protons. The multiplet pattern will be complex due to the ortho-chloro

substitution.

Absence of Boronic Acid: Ensure no broad singlets (B-OH) are present around 8-9 ppm.

Safety & Handling
Hazard Class: Irritant (Skin/Eye/Respiratory).[3][4]

GHS Codes: H315, H319, H335.

Handling: Use standard PPE (nitrile gloves, safety glasses). Handle in a fume hood to avoid

inhalation of dust.

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen) to prevent slow hydrolysis

of the nitrile group over long-term storage.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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